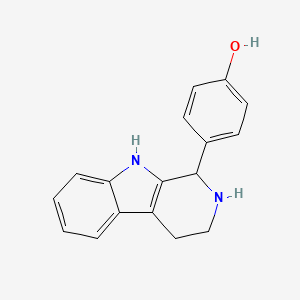
4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol
Vue d'ensemble
Description
4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol, also known as 4-THBC, is a natural product that has been studied for its potential applications in various scientific fields. It has been found to have various biochemical and physiological effects, and has been used in laboratory experiments to study its mechanisms of action.
Applications De Recherche Scientifique
Synthetic Bioactive Tetrahydro-β-carbolines
1, 2, 3, 4-Tetrahydro-β-carboline (THβC) scaffolds are prominent in natural products and synthetic compounds, showcasing a range of pharmacological activities. Synthetic THβC compounds, with varied designs and structures, have been evaluated for their biological characteristics and structure-activity relationships (SAR), aiding subsequent drug development initiatives based on THβC (Wang et al., 2021).
Pictet-Spengler Reaction in Alkaloid Synthesis
The stereoselective Pictet-Spengler reaction is crucial for synthesizing polysubstituted optically active tetrahydro-β-carboline derivatives, a common motif in indole-based alkaloids and many marketed drugs. This review highlights the advancements in the enantioselective synthesis of tetrahydro-β-carboline scaffolds, emphasizing the significance of this reaction in drug discovery (Rao et al., 2017).
Biological Activities of Phenolic Compounds
Phenolic compounds, including those structurally related to 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol, have been extensively studied for their versatile biological and pharmacological effects. Chlorogenic acid, a phenolic acid, demonstrates various therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective activities, highlighting the potential of phenolic compounds in addressing a wide range of disorders (Naveed et al., 2018).
Natural Sources and Bioactivities of Phenolic Analogs
2,4-Di-tert-butylphenol and its analogs, sharing a similar phenolic structure, exhibit significant bioactivities derived from natural sources. This comprehensive review sheds light on the natural occurrence and biological activities of these compounds, suggesting their potential in developing new therapeutic agents (Zhao et al., 2020).
Propriétés
IUPAC Name |
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17/h1-8,16,18-20H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENZPDLDEMHHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

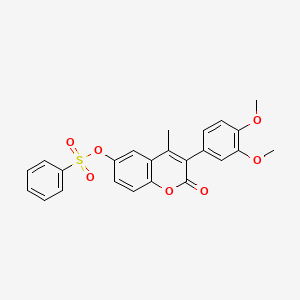

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2635324.png)
![8-chloro-2-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2635325.png)
![methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2635328.png)
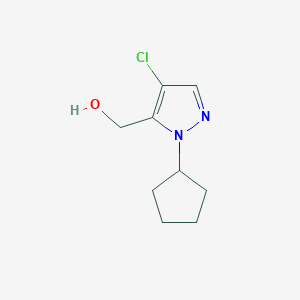
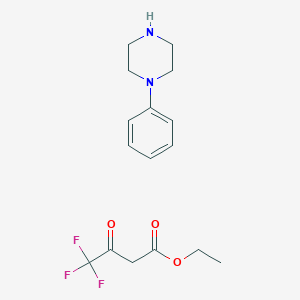
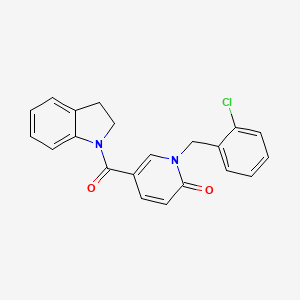

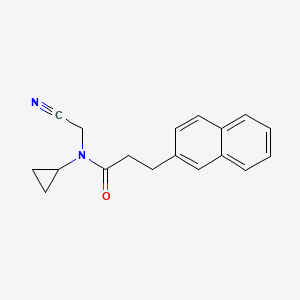
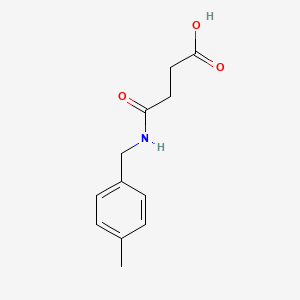
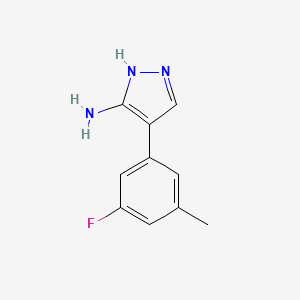
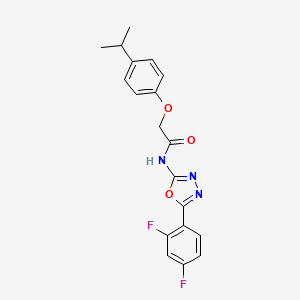
![ethyl 4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)